An In-depth Technical Guide to 2-Hydroxybenzonitrile (2-Cyanophenol)
An In-depth Technical Guide to 2-Hydroxybenzonitrile (2-Cyanophenol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxybenzonitrile, also known as 2-cyanophenol or salicylonitrile. Its chemical and physical properties, synthesis, and applications, particularly in the fields of medicinal chemistry and materials science, are detailed. This document is intended to be a valuable resource for professionals in research and development.
Chemical and Physical Properties
2-Hydroxybenzonitrile is a versatile organic compound with the CAS number 611-20-1 .[1][2][3][4] It is characterized by the presence of both a hydroxyl and a nitrile functional group on a benzene (B151609) ring.
Table 1: Physicochemical Properties of 2-Hydroxybenzonitrile
| Property | Value | Reference |
| CAS Number | 611-20-1 | [1][2][3][4] |
| Synonyms | 2-Cyanophenol, Salicylonitrile, o-Hydroxybenzonitrile | [1][3][4] |
| Molecular Formula | C₇H₅NO | [1][3] |
| Molecular Weight | 119.12 g/mol | [3][4] |
| Appearance | White to light yellow or off-white to brown crystalline powder | [1] |
| Melting Point | 88 - 96 °C | |
| Boiling Point | 149 °C @ 14 mmHg | |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water.[1] | |
| pKa | Data not readily available |
Synthesis of 2-Hydroxybenzonitrile
2-Hydroxybenzonitrile can be synthesized through various methods. A common approach involves the dehydration of salicylaldoxime (B1680748), which is itself prepared from salicylaldehyde.
Experimental Protocol: Synthesis from Salicylaldehyde
This two-step process involves the formation of salicylaldoxime followed by its dehydration to yield 2-Hydroxybenzonitrile.
Step 1: Preparation of Salicylaldoxime
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To a solution of hydroxylamine (B1172632) hydrochloride, an equimolar amount of a weak base (e.g., sodium bicarbonate) is added to liberate hydroxylamine.[5]
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Salicylaldehyde is then added to the reaction mixture.
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The reaction is typically carried out in a suitable solvent system, such as an alcohol-water mixture, and may be heated to drive the reaction to completion.[5]
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Upon cooling, salicylaldoxime precipitates and can be isolated by filtration.
Step 2: Dehydration of Salicylaldoxime to 2-Hydroxybenzonitrile
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The isolated salicylaldoxime is dissolved in a suitable solvent, such as toluene.
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A dehydrating agent is added to the solution. Common dehydrating agents for this reaction include acetic anhydride, thionyl chloride, or phosphorus oxychloride.[6]
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The reaction mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
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After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve washing the organic layer with aqueous solutions to remove any remaining reagents and byproducts, followed by drying and removal of the solvent under reduced pressure.
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The crude 2-Hydroxybenzonitrile can be further purified by recrystallization to obtain a product of high purity.
Caption: Experimental workflow for the synthesis of 2-Hydroxybenzonitrile.
Applications in Research and Development
2-Hydroxybenzonitrile is a valuable building block in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and specialty materials.
Pharmaceutical and Agrochemical Synthesis
The bifunctional nature of 2-Hydroxybenzonitrile, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group, makes it a versatile precursor for a variety of heterocyclic compounds. It is a key intermediate in the synthesis of benzofurans and coumarins, which are structural motifs found in numerous biologically active molecules.[6] While specific drug compounds directly synthesized from 2-Hydroxybenzonitrile are not extensively documented in publicly available literature, its derivatives are of interest in drug discovery. For instance, derivatives of the related compound 2-amino-5-formylbenzonitrile (B1283386) have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.[6]
Biochemical Probe and Antimicrobial Activity
2-Hydroxybenzonitrile is reported to have antimicrobial and antifungal properties.[1][2] The proposed mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[5] It has demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1] Furthermore, it is utilized as a biochemical probe to investigate enzyme activities and interactions, which is a crucial aspect of drug discovery and development.[2] However, specific enzymatic targets and detailed mechanisms of action are areas requiring further investigation.
Materials Science
In the field of materials science, 2-Hydroxybenzonitrile is used in the synthesis of specialty polymers and resins.[2] Its derivatives can be employed in the creation of dyes and pigments. The unique electronic properties arising from the conjugated system and the presence of both electron-donating and electron-withdrawing groups make it a candidate for the development of novel organic materials with specific optical or electronic properties.
Signaling Pathways and Mechanism of Action
Detailed information regarding the specific signaling pathways modulated by 2-Hydroxybenzonitrile is not well-established in the current scientific literature. Its described use as a "biochemical probe" suggests it may be used to study various enzymatic reactions, but the specific pathways are not defined. The antimicrobial activity is broadly attributed to cell membrane disruption and enzyme inhibition, but the precise molecular targets within microbial signaling or metabolic pathways have not been fully elucidated. The diagram below illustrates a generalized workflow for investigating enzyme inhibition, a process for which 2-Hydroxybenzonitrile could be a tool.
Caption: Generalized workflow for studying enzyme inhibition.
Safety and Handling
2-Hydroxybenzonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Hydroxybenzonitrile is a chemical compound with significant potential in various scientific and industrial applications. Its utility as an intermediate in the synthesis of pharmaceuticals and advanced materials is well-recognized. While its biological activities, including antimicrobial effects, are documented, further research is needed to fully understand its mechanisms of action and to explore its full potential in drug development. This guide provides a foundational understanding of 2-Hydroxybenzonitrile for researchers and professionals engaged in chemical synthesis and life sciences.
References
- 1. CAS 611-20-1: 2-Hydroxybenzonitrile | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Hydroxybenzonitrile | Alzchem Group [alzchem.com]
- 4. 2-Hydroxybenzonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Hydroxybenzonitrile | High Purity | For Research Use [benchchem.com]
